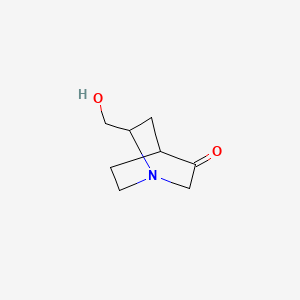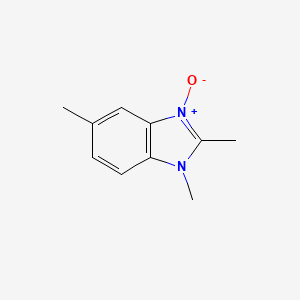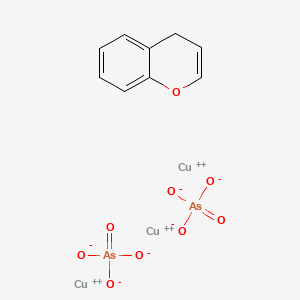
Gadolinium Zirconate (Gd2Zr2O3) Sputtering Targets
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium Zirconate (Gd2Zr2O3) is a compound that has garnered significant attention due to its unique properties and potential applications. It is a member of the rare-earth zirconate family and is known for its high thermal stability, radiation resistance, and chemical stability. These properties make it an ideal candidate for various high-temperature and high-radiation environments, such as thermal barrier coatings and nuclear waste immobilization .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gadolinium Zirconate can be synthesized through various methods, including solid-state reactions and mechanical activation. One common method involves the solid-state reaction of gadolinium oxide (Gd2O3) and zirconium oxide (ZrO2). The mechanical activation of a stoichiometric mixture of these oxides is performed in a centrifugal planetary mill, followed by calcination at high temperatures (1100-1200°C) for several hours .
Industrial Production Methods: In industrial settings, the production of Gadolinium Zirconate often involves similar solid-state synthesis techniques. The process typically includes the mechanical activation of the oxide mixture, followed by calcination to achieve the desired crystalline structure. Advanced techniques such as suspension plasma spray (SPS) can also be used to produce multi-layered thermal barrier coatings containing Gadolinium Zirconate .
Análisis De Reacciones Químicas
Types of Reactions: Gadolinium Zirconate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s high thermal stability and chemical resistance.
Common Reagents and Conditions: Common reagents used in reactions involving Gadolinium Zirconate include oxygen, hydrogen, and various reducing agents. The reactions typically occur at elevated temperatures, often exceeding 1000°C, to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from reactions involving Gadolinium Zirconate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of gadolinium oxide and zirconium oxide, while reduction reactions may produce metallic gadolinium and zirconium .
Aplicaciones Científicas De Investigación
Gadolinium Zirconate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst and in the fabrication of sensors and ionic conductors. In biology and medicine, Gadolinium Zirconate is explored for its potential use in imaging and therapeutic applications. Industrially, it is utilized in the production of thermal barrier coatings and as a host matrix for radioactive waste immobilization .
Mecanismo De Acción
The mechanism by which Gadolinium Zirconate exerts its effects is primarily related to its crystal structure and physicochemical properties. The compound’s high thermal stability and radiation resistance are attributed to its unique pyrochlore structure, which allows it to withstand extreme conditions. The molecular targets and pathways involved in its action include the stabilization of high-temperature phases and the immobilization of radioactive elements .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Gadolinium Zirconate include other rare-earth zirconates such as Yttria-Stabilized Zirconia (YSZ) and Cerium Zirconate. These compounds share some properties with Gadolinium Zirconate but differ in their specific applications and performance characteristics .
Uniqueness: Gadolinium Zirconate stands out due to its superior thermal stability, lower thermal conductivity, and higher radiation resistance compared to other similar compounds. These properties make it particularly suitable for applications in extreme environments, such as thermal barrier coatings for turbine engines and nuclear waste immobilization .
Propiedades
Fórmula molecular |
B5Mo2 |
|---|---|
Peso molecular |
246.0 g/mol |
InChI |
InChI=1S/B3.B2.2Mo/c1-3-2;1-2;; |
Clave InChI |
BUQGVTLOSYRSGT-UHFFFAOYSA-N |
SMILES canónico |
[B]=[B].[B]=BB=[Mo].[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol](/img/structure/B13822768.png)
![2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13822774.png)
![4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile](/img/structure/B13822777.png)


![1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea](/img/structure/B13822787.png)
![(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13822796.png)


![2-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B13822809.png)

![(5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13822821.png)

